

Vidofludimus Calcium: Pharmacokinetic & Safety Profile

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Compound Focus: Vidofludimus

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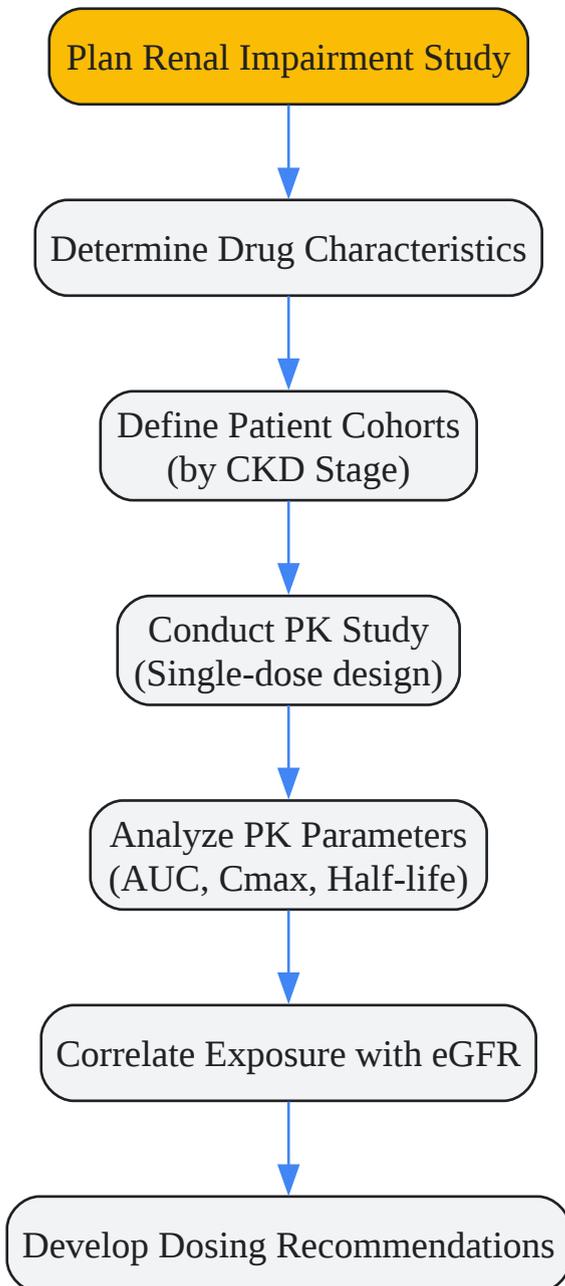
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The table below summarizes the key characteristics of **Vidofludimus** calcium relevant to renal impairment assessment, gathered from clinical studies.

Characteristic	Details from Clinical Studies
Elimination Half-life	Approximately 30 hours at steady-state [1].
Key Metabolizing Enzyme	Predominantly Cytochrome P450 2C8 (CYP2C8) , with a smaller contribution from CYP2C9 [1].
Route of Excretion	Information not explicitly stated in search results.
Overall Safety & Tolerability	Generally safe and well-tolerated in clinical trials [1] [2] [3]. Low rates of renal events reported in long-term extensions [3].
Doses Studied	10 mg to 50 mg daily in Phase 1 studies [1]; 30 mg, 45 mg in Phase 2/3 studies [4] [2] [3].
Known Risk	Hematuria observed at very high doses (≥ 70 mg) of an earlier formulation; this was avoided with the current formulation and doses [1].

Recommended Protocol for Renal Impairment Assessment

For a comprehensive and regulatory-compliant assessment, you should conduct a dedicated pharmacokinetic study in patients with renal impairment. The workflow for this assessment is outlined below:



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Study Design & Methodology

- **When to Conduct the Study:** A dedicated study is recommended if **Vidofludimus** calcium or its metabolites are significantly excreted renally ($\geq 30\%$ of the administered dose). Since the available search results do not specify the exact excretion pathway, a study should be planned [5].
- **Patient Cohorts:** Recruit participants classified by Chronic Kidney Disease (CKD) stage, using the estimated Glomerular Filtration Rate (eGFR) calculated with the **CKD-EPI creatinine equation** [6]. The study should include participants with mild, moderate, and severe renal impairment, matched with healthy controls.
- **Study Design:** A single-dose, open-label, parallel-group study is often appropriate. Participants from each renal function group receive a single dose of **Vidofludimus** calcium (e.g., 30 mg), and intensive blood sampling is performed to determine pharmacokinetic parameters [5].
- **Key PK Parameters to Analyze:** Measure and compare the following between groups:
 - **Area Under the Curve (AUC):** Indicates total drug exposure.
 - **Maximum Concentration (C_{max}).**
 - **Apparent Clearance (CL/F) and Half-life (t_{1/2}).**

Data Analysis & Decision Making

- **Exposure-Response Relationship:** Analyze the correlation between drug exposure (AUC) and the participants' eGFR. A significant impact of renal function on PK is suggested if a strong correlation is found.
- **Dosing Recommendations:** If the study shows a clinically significant increase in exposure (e.g., AUC doubled) in patients with impaired renal function (e.g., eGFR < 30 mL/min), dose adjustment or additional monitoring may be required [5].

Key Considerations & Troubleshooting

- **Lack of Formal Guidance:** The absence of published dose adjustment guidelines should be treated as a **critical knowledge gap**. Dosing in this population should be approached with caution until data is available.
- **Monitoring Parameters:** In the absence of specific guidelines, closely monitor patients with renal impairment for:
 - **Urinalysis:** Particularly for the emergence of hematuria, based on historical high-dose data [1].
 - **Renal Function:** Regular monitoring of serum creatinine and eGFR.
 - **Liver Enzymes:** Although not directly related to renal function, this is part of the drug's overall safety profile [3] [7].

- **Consulting Regulatory Guidelines:** Always refer to the latest FDA [5] and EMA guidance documents for the most current recommendations on study design and analysis.

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